molecular formula C12H23NO4 B7840522 D-aspartic acid di-t-butyl ester

D-aspartic acid di-t-butyl ester

Cat. No.: B7840522
M. Wt: 245.32 g/mol
InChI Key: FNCGNFXGKHSMKJ-MRVPVSSYSA-N
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Description

D-aspartic acid di-t-butyl ester: is a derivative of D-aspartic acid, an amino acid that plays a role in the biosynthesis of proteins. The compound is often used in peptide synthesis and as a building block in the preparation of more complex molecules. Its structure includes two tert-butyl ester groups, which provide stability and protect the carboxyl groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-aspartic acid di-t-butyl ester typically involves the esterification of D-aspartic acid. One common method is the reaction of D-aspartic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar esterification techniques. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: D-aspartic acid di-t-butyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield D-aspartic acid.

    Substitution: The ester groups can be replaced with other functional groups through nucleophilic substitution reactions.

    Reduction: The compound can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: D-aspartic acid di-t-butyl ester is used as a protecting group in peptide synthesis. It helps in the selective protection of carboxyl groups, allowing for the sequential addition of amino acids .

Biology: The compound is used in the study of protein-protein interactions and the synthesis of biologically active peptides. It serves as a precursor for the synthesis of more complex molecules used in biological research .

Medicine: In medicinal chemistry, this compound is used in the development of drugs and therapeutic agents. It is involved in the synthesis of peptide-based drugs and prodrugs .

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of D-aspartic acid di-t-butyl ester primarily involves its role as a protecting group in chemical synthesis. The tert-butyl ester groups protect the carboxyl groups of D-aspartic acid, preventing unwanted side reactions during peptide synthesis. The ester groups can be selectively removed under mild acidic conditions, allowing for the controlled release of the carboxyl groups .

Comparison with Similar Compounds

Uniqueness: D-aspartic acid di-t-butyl ester is unique due to its specific stereochemistry (D-form) and its application in the synthesis of D-peptides, which are less common but have unique biological activities compared to their L-counterparts .

By understanding the properties, preparation methods, and applications of this compound, researchers can effectively utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

ditert-butyl (2R)-2-aminobutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6/h8H,7,13H2,1-6H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCGNFXGKHSMKJ-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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